Cas no 1556848-83-9 (1,4-Dichloro-2-iodo-5-methoxybenzene)

1,4-Dichloro-2-iodo-5-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dichloro-2-iodo-5-methoxybenzene
-
- Inchi: 1S/C7H5Cl2IO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3
- InChI Key: BVFWTENGZRHDSD-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC(OC)=C(Cl)C=C1I
1,4-Dichloro-2-iodo-5-methoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022KJJ-500mg |
1,4-Dichloro-2-iodo-5-methoxybenzene |
1556848-83-9 | 500mg |
$494.00 | 2023-12-15 | ||
Aaron | AR022KJJ-250mg |
1,4-Dichloro-2-iodo-5-methoxybenzene |
1556848-83-9 | 95% | 250mg |
$500.00 | 2025-02-13 | |
Aaron | AR022KJJ-1g |
1,4-Dichloro-2-iodo-5-methoxybenzene |
1556848-83-9 | 95% | 1g |
$800.00 | 2025-02-13 |
1,4-Dichloro-2-iodo-5-methoxybenzene Related Literature
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
Additional information on 1,4-Dichloro-2-iodo-5-methoxybenzene
Introduction to 1,4-Dichloro-2-iodo-5-methoxybenzene (CAS No. 1556848-83-9) and Its Emerging Applications in Chemical Biology
1,4-Dichloro-2-iodo-5-methoxybenzene, identified by the CAS number 1556848-83-9, is a versatile aryl compound that has garnered significant attention in the field of chemical biology due to its unique structural features and reactivity. This heterocyclic aromatic molecule, characterized by the presence of both chloro and iodo substituents along with a methoxy group, serves as a valuable intermediate in synthetic organic chemistry and pharmaceutical research. The compound's distinct electronic and steric properties make it an attractive scaffold for developing novel bioactive molecules.
The structure of 1,4-Dichloro-2-iodo-5-methoxybenzene consists of a benzene ring substituted with three functional groups: two chlorine atoms at the 1 and 4 positions, an iodine atom at the 2 position, and a methoxy group at the 5 position. This arrangement imparts a high degree of reactivity, making it suitable for various cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in drug discovery efforts.
In recent years, 1,4-Dichloro-2-iodo-5-methoxybenzene has been explored as a key precursor in the synthesis of biologically active compounds. Its halogenated nature allows for facile functionalization through palladium-catalyzed transformations, enabling the introduction of diverse pharmacophores. For instance, studies have demonstrated its utility in generating substituted phenols and benzamides, which exhibit potential therapeutic effects in areas such as anti-inflammatory and anticancer research.
One of the most compelling aspects of 1,4-Dichloro-2-iodo-5-methoxybenzene is its role in developing small-molecule inhibitors targeting enzyme-catalyzed pathways. Researchers have leveraged its reactivity to create analogs of known bioactive molecules, improving potency and selectivity. Notably, derivatives of this compound have been investigated for their ability to modulate kinases and other signaling proteins involved in cellular processes. The methoxy group, in particular, contributes to the compound's solubility and metabolic stability, enhancing its pharmacokinetic profile.
Recent advancements in chemical biology have highlighted the importance of 1,4-Dichloro-2-iodo-5-methoxybenzene in fragment-based drug design. By employing high-throughput screening techniques coupled with structure-based drug design strategies, researchers have identified novel scaffolds derived from this compound that show promise in preclinical studies. These findings underscore the compound's significance as a building block for next-generation therapeutics.
The synthetic utility of 1,4-Dichloro-2-iodo-5-methoxybenzene extends beyond pharmaceutical applications. It has been utilized in materials science for the development of organic electronic materials, including light-emitting diodes (OLEDs) and conductive polymers. The presence of both halogen atoms facilitates polymerization reactions and allows for fine-tuning of material properties such as charge transportability.
In conclusion, 1,4-Dichloro-2-iodo-5-methoxybenzene (CAS No. 1556848-83-9) represents a cornerstone in modern synthetic chemistry and drug discovery. Its unique structural features enable diverse functionalization strategies, making it indispensable for researchers aiming to develop innovative bioactive molecules. As our understanding of biological pathways continues to expand, compounds like this will play an increasingly critical role in addressing complex diseases through targeted molecular interventions.
1556848-83-9 (1,4-Dichloro-2-iodo-5-methoxybenzene) Related Products
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)




